Cas no 71720-92-8 (1,3,5-Naphthalenetrisulfonicacid, 7-[2-[4-[(2,6-dichloro-4-pyrimidinyl)amino]phenyl]diazenyl]-, sodium salt(1:3))

1,3,5-Naphthalenetrisulfonicacid, 7-[2-[4-[(2,6-dichloro-4-pyrimidinyl)amino]phenyl]diazenyl]-, sodium salt(1:3) structure
71720-92-8 structure
Product Name:1,3,5-Naphthalenetrisulfonicacid, 7-[2-[4-[(2,6-dichloro-4-pyrimidinyl)amino]phenyl]diazenyl]-, sodium salt(1:3)
CAS-nummer:71720-92-8
MF:C20H10Cl2N5Na3O9S3
MW:700.391810894012
CID:572559
PubChem ID:172882
Update Time:2025-04-19

1,3,5-Naphthalenetrisulfonicacid, 7-[2-[4-[(2,6-dichloro-4-pyrimidinyl)amino]phenyl]diazenyl]-, sodium salt(1:3) Chemische en fysische eigenschappen

Naam en identificatie

    • 1,3,5-Naphthalenetrisulfonicacid, 7-[2-[4-[(2,6-dichloro-4-pyrimidinyl)amino]phenyl]diazenyl]-, sodium salt(1:3)
    • trisodium 7-[[4-[(2,6-dichloro-4-pyrimidinyl)amino]phenyl]azo]naphthalene-1,3,5-trisulphonate
    • trisodium,7-[[4-[(2,6-dichloropyrimidin-4-yl)amino]phenyl]diazenyl]naphthalene-1,3,5-trisulfonate
    • 1,3,5-Naphthalenetrisulfonic acid, 7-((4-((2,6-dichloro-4-pyrimidinyl)amino)phenyl)azo)-, trisodium salt
    • 1,3,5-Naphthalenetrisulfonic acid, 7-(2-(4-((2,6-dichloro-4-pyrimidinyl)amino)phenyl)diazenyl)-, sodium salt (1:3)
    • Trisodium 7-((4-((2,6-dichloro-4-pyrimidinyl)amino)phenyl)azo)naphthalene-1,3,5-trisulphonate
    • trisodium 7-[(E)-{4-[(2,6-dichloropyrimidin-4-yl)amino]phenyl}diazenyl]naphthalene-1,3,5-trisulfonate
    • NS00064607
    • DTXSID70890157
    • 71720-92-8
    • 1,3,5-Naphthalenetrisulfonic acid, 7-[2-[4-[(2,6-dichloro-4-pyrimidinyl)amino]phenyl]diazenyl]-, sodium salt (1:3)
    • EINECS 275-919-5
    • 1,3,5-Naphthalenetrisulfonic acid, 7-[[4-[(2,6-dichloro-4-pyrimidinyl)amino]phenyl]azo]-, trisodium salt
    • Inchi: 1S/C20H13Cl2N5O9S3.3Na/c21-18-9-19(25-20(22)24-18)23-10-1-3-11(4-2-10)26-27-12-5-14-15(16(6-12)38(31,32)33)7-13(37(28,29)30)8-17(14)39(34,35)36;;;/h1-9H,(H,23,24,25)(H,28,29,30)(H,31,32,33)(H,34,35,36);;;/q;3*+1/p-3/b27-26+;;;
    • InChI-sleutel: PXMNLPKAEVUAHS-DTBIJOOYSA-K
    • LACHT: ClC1=CC(=NC(=N1)Cl)NC1C=CC(=CC=1)/N=N/C1C=C(C2=CC(=CC(=C2C=1)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Berekende eigenschappen

  • Exacte massa: 698.8714
  • Monoisotopische massa: 698.871
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 14
  • Zware atoomtelling: 42
  • Aantal draaibare bindingen: 4
  • Complexiteit: 1170
  • Aantal covalent gebonden eenheden: 4
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Oppervlakte lading: 0
  • Aantal tautomers: 4
  • XLogP3: none
  • Topologisch pooloppervlak: 259Ų

Experimentele eigenschappen

  • PSA: 234.13
Aanbevolen leveranciers
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Jinan Hanyu Chemical Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Hubei Cuiyuan Biotechnology Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hubei Cuiyuan Biotechnology Co.,Ltd
Xiamen PinR Bio-tech Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
上海嵘奥生物技术有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
上海嵘奥生物技术有限公司